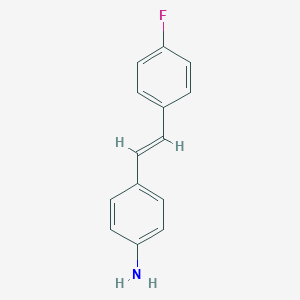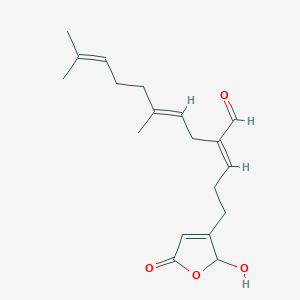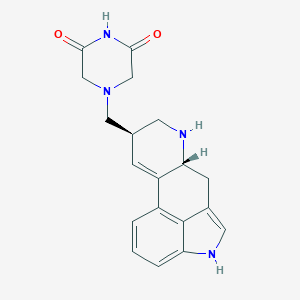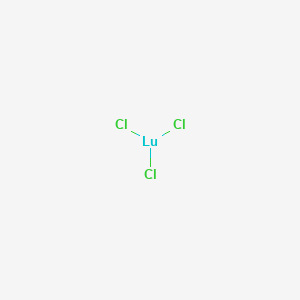
4'-Fluoro-4-aminostilbene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4'-Fluoro-4-aminostilbene (FAS) is a fluorescent molecule that has gained significant attention in the scientific community due to its unique properties. It is a derivative of stilbene, which is a hydrocarbon compound that contains a double bond between carbon atoms in a central benzene ring. FAS is synthesized using various methods, including the Suzuki coupling reaction and the Stille coupling reaction. FAS has been used in scientific research for its ability to label proteins and nucleic acids, as well as its potential use in imaging and diagnosis.
作用机制
4'-Fluoro-4-aminostilbene works by binding to specific molecules, such as proteins and nucleic acids, through the formation of covalent bonds. The fluorescent properties of 4'-Fluoro-4-aminostilbene allow for visualization of these molecules, making it a useful tool in scientific research.
生化和生理效应
4'-Fluoro-4-aminostilbene has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic to cells at low concentrations, making it a safe tool for scientific research.
实验室实验的优点和局限性
One advantage of using 4'-Fluoro-4-aminostilbene in lab experiments is its fluorescent properties, which allow for visualization of molecules of interest. Additionally, 4'-Fluoro-4-aminostilbene is non-toxic to cells at low concentrations, making it a safe tool for scientific research. One limitation of using 4'-Fluoro-4-aminostilbene is its potential to bind to non-specific molecules, which can lead to false results.
未来方向
There are several potential future directions for research involving 4'-Fluoro-4-aminostilbene. One area of interest is the development of new methods for synthesizing 4'-Fluoro-4-aminostilbene, which could lead to more efficient and cost-effective production. Another area of interest is the development of new applications for 4'-Fluoro-4-aminostilbene in imaging and diagnosis, such as its use in cancer detection. Additionally, further research is needed to fully understand the biochemical and physiological effects of 4'-Fluoro-4-aminostilbene.
合成方法
4'-Fluoro-4-aminostilbene can be synthesized using a variety of methods, including the Suzuki coupling reaction and the Stille coupling reaction. The Suzuki coupling reaction involves the reaction of an aryl halide with an organoboronic acid in the presence of a palladium catalyst. The Stille coupling reaction involves the reaction of an aryl halide with an organostannane in the presence of a palladium catalyst. Both methods result in the formation of 4'-Fluoro-4-aminostilbene, which can be purified using various techniques such as column chromatography.
科学研究应用
4'-Fluoro-4-aminostilbene has been used in scientific research for its ability to label proteins and nucleic acids. It has been used to label DNA and RNA in order to study their structure and function. 4'-Fluoro-4-aminostilbene has also been used to label proteins in order to study their localization and interactions with other molecules. In addition, 4'-Fluoro-4-aminostilbene has potential use in imaging and diagnosis due to its fluorescent properties.
属性
CAS 编号 |
10010-36-3 |
|---|---|
产品名称 |
4'-Fluoro-4-aminostilbene |
分子式 |
C12H20O6S3 |
分子量 |
213.25 g/mol |
IUPAC 名称 |
4-[(E)-2-(4-fluorophenyl)ethenyl]aniline |
InChI |
InChI=1S/C14H12FN/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h1-10H,16H2/b2-1+ |
InChI 键 |
AAVIHGPUAGOTOM-OWOJBTEDSA-N |
手性 SMILES |
C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)F)N |
SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)F)N |
规范 SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)F)N |
同义词 |
4-[2-(4-Fluorophenyl)ethenyl]aniline |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-{2-methoxy-4-[(2-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B238726.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B238733.png)
![N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-phenylacetamide](/img/structure/B238740.png)


![N-(3-{[2-(2-naphthyloxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B238750.png)

![N-{2-methyl-4-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B238760.png)
![Thiophene-2-carboxylic acid [4-(2,4-dichloro-benzoylamino)-phenyl]-amide](/img/structure/B238761.png)
![3-chloro-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B238765.png)
